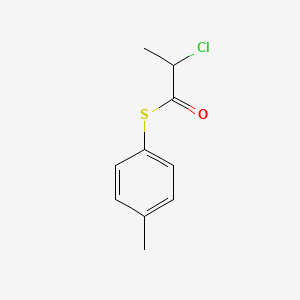

S-(2-Chloropropionyl)-p-mercaptotoluene

Descripción general

Descripción

S-(2-Chloropropionyl)-p-mercaptotoluene (CPMT) is a synthetic compound with a wide range of applications in the laboratory and in scientific research. Due to its unique structure, CPMT has a variety of properties that make it useful in various scientific applications.

Aplicaciones Científicas De Investigación

Advances in Sulfur Chemistry for Treatment of Acid Gases

A significant application of sulfur chemistry, potentially involving compounds like S-(2-Chloropropionyl)-p-mercaptotoluene, is in the treatment of acid gases. These gases often contain harmful substances such as H2S, CO2, mercaptans, benzene, toluene, and xylene, which pose risks to human health, the environment, and industrial equipment. Sulfur chemistry plays a pivotal role in desulfurization processes aimed at reducing sulfur content in fuels, such as gasoline, to meet regulatory requirements for lower emissions. The Claus process, a major technology for recovering sulfur from acid gas byproducts, benefits from advancements in sulfur chemistry for more efficient and cost-effective sulfur capture and energy recovery from these gases (Gupta, Ibrahim, & Shoaibi, 2016).

Modern Approaches to Benzothiazole Derivatives

In the context of organic synthesis and potentially relevant to the derivatives of S-(2-Chloropropionyl)-p-mercaptotoluene, recent trends highlight the synthesis and transformations of benzothiazole derivatives. These compounds are noted for their biological activity and demand in industrial applications. The research focuses on developing new synthesis methods that are more efficient, such as one-pot and atom economy processes, adhering to green chemistry principles. This highlights the versatility of compounds like S-(2-Chloropropionyl)-p-mercaptotoluene as building blocks in organic synthesis for creating pharmacologically active heterocycles and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Graphene-based Materials for Supercapacitor Electrodes

While not directly related to S-(2-Chloropropionyl)-p-mercaptotoluene, advancements in the use of graphene-based materials for energy storage applications offer insights into how chemical compounds can enhance material properties for specific applications. Graphene's exceptional electrical conductivity, surface area, and mechanical behavior make it a prime candidate for supercapacitor electrodes. Research in this area may inspire applications for S-(2-Chloropropionyl)-p-mercaptotoluene in modifying or enhancing the properties of materials for energy storage devices (Ke & Wang, 2016).

Propiedades

IUPAC Name |

S-(4-methylphenyl) 2-chloropropanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClOS/c1-7-3-5-9(6-4-7)13-10(12)8(2)11/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFIEIFBYLSJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-Chloropropionyl)-p-mercaptotoluene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone](/img/structure/B3162969.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162973.png)

![N-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162975.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B3162990.png)

![2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one](/img/structure/B3163018.png)

![N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine](/img/structure/B3163053.png)

![4-[(4-Benzylphenoxy)methyl]piperidine](/img/structure/B3163058.png)

![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine](/img/structure/B3163074.png)